5-Hydroxy-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their broad spectrum of biological activities . The compound’s structure includes a quinoline ring system with hydroxyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methylketones in the presence of a base . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
The major products formed from these reactions include quinoline-4,5-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
- 5-Hydroxyquinoline-4-carboxylic acid
Uniqueness
5-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups on the quinoline ring, which enhances its reactivity and biological activity compared to other similar compounds . This combination of functional groups allows for a broader range of chemical modifications and applications.
Properties
CAS No. |
816448-95-0 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-hydroxy-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-9(10(6)13)7(11(14)15)4-5-12-8/h2-5,13H,1H3,(H,14,15) |
InChI Key |
QQBFBPUFNXGVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.